molecular formula C11H8ClN3O2 B1502549 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 858956-28-2

6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1502549
CAS No.: 858956-28-2
M. Wt: 249.65 g/mol
InChI Key: DZRKJIOFNBYMMY-UHFFFAOYSA-N
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Description

6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a chemical compound characterized by its pyrimidine ring structure, which is substituted with an amino group at the 6th position, a chlorophenyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 4-chlorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidine ring.

  • Amination: The resulting pyrimidine ring is further treated with an aminating agent to introduce the amino group at the 6th position.

  • Carboxylation: Finally, the carboxylic acid group is introduced at the 4th position through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 6-nitro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid.

  • Reduction: Formation of 6-amino-2-(4-chlorophenyl)pyrimidine-4-ol.

  • Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism would vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid: Lacks the amino group at the 6th position.

  • 6-Amino-2-(4-methylphenyl)pyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of a chlorophenyl group.

  • 6-Amino-2-(4-chlorophenyl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5th position instead of the 4th.

Uniqueness: The presence of the amino group at the 6th position and the chlorophenyl group at the 2nd position makes 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

6-amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRKJIOFNBYMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676910
Record name 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858956-28-2
Record name 6-Amino-2-(4-chlorophenyl)-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858956-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To phosphorus oxychloride (180 mL) was added 2-(4-chlorophenyl)-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step A) (81.81 g, 326 mmol). The mixture was heated to 90° C. for 2.5 h. After cooling to room temperature the reaction mixture was slowly added to 1:2 acetonitrile:water (1.5 L) while keeping the temperature between 35 and 45° C. After the reaction mixture was stirred at room temperature for 30 minutes the resulting solid was isolated by filtration and washed with water. The solid was then combined with aqueous ammonia (5%, 2.1 L) and heated to 80° C. for 18 h. After 2 days at room temperature the solid was isolated by filtration and washed with water. A second crop was obtained by cooling the filtrate and refiltering. The combined solids were dried to afford the title compound (58.8 g).
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
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6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
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6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
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Reactant of Route 6
6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

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